molecular formula C11H9KO3S B12740370 Potassium 4-methyl-1-naphthalenesulfonate CAS No. 6140-10-9

Potassium 4-methyl-1-naphthalenesulfonate

Cat. No.: B12740370
CAS No.: 6140-10-9
M. Wt: 260.35 g/mol
InChI Key: XBWNCXRIBXAOEN-UHFFFAOYSA-M
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Description

Potassium 4-methyl-1-naphthalenesulfonate is a chemical compound with the molecular formula C11H9KO3S. It is a potassium salt of 4-methyl-1-naphthalenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-methyl-1-naphthalenesulfonate can be synthesized through the sulfonation of 4-methylnaphthalene followed by neutralization with potassium hydroxide. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The reaction conditions include maintaining a controlled temperature to ensure the selective sulfonation of the 4-methyl group on the naphthalene ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-methylnaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. The product is purified through crystallization and filtration processes to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-methyl-1-naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives.

Scientific Research Applications

Potassium 4-methyl-1-naphthalenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.

    Industry: It is used in the manufacture of specialty chemicals, surfactants, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium 4-methyl-1-naphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The compound can participate in ionic interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-methyl-1-naphthalenesulfonate
  • Lithium 4-methyl-1-naphthalenesulfonate
  • 4-methyl-1-naphthalenesulfonic acid

Uniqueness

Potassium 4-methyl-1-naphthalenesulfonate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interactions compared to its sodium and lithium counterparts. The potassium ion can also affect the compound’s behavior in biological systems and industrial applications.

Properties

CAS No.

6140-10-9

Molecular Formula

C11H9KO3S

Molecular Weight

260.35 g/mol

IUPAC Name

potassium;4-methylnaphthalene-1-sulfonate

InChI

InChI=1S/C11H10O3S.K/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

XBWNCXRIBXAOEN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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